(2-Ethylbutyl)[2-(pyridin-2-YL)ethyl]amine
CAS No.:
Cat. No.: VC17800134
Molecular Formula: C13H22N2
Molecular Weight: 206.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H22N2 |
|---|---|
| Molecular Weight | 206.33 g/mol |
| IUPAC Name | 2-ethyl-N-(2-pyridin-2-ylethyl)butan-1-amine |
| Standard InChI | InChI=1S/C13H22N2/c1-3-12(4-2)11-14-10-8-13-7-5-6-9-15-13/h5-7,9,12,14H,3-4,8,10-11H2,1-2H3 |
| Standard InChI Key | LPJLVIFWRWMWNN-UHFFFAOYSA-N |
| Canonical SMILES | CCC(CC)CNCCC1=CC=CC=N1 |
Introduction
Chemical Identity and Structural Features
Molecular and IUPAC Nomenclature
The compound is systematically named 2-ethyl-N-(2-(pyridin-2-yl)ethyl)butan-1-amine under IUPAC guidelines . Its structure comprises a 2-ethylbutyl group (–CH₂CH(CH₂CH₂CH₃)) linked to a nitrogen atom, which is further bonded to a 2-(pyridin-2-yl)ethyl moiety. The pyridine ring introduces aromaticity and electronic heterogeneity, influencing reactivity and intermolecular interactions .
Structural Representation
The SMILES notation CCC(CC)CNCCC1=CC=CC=N1 encodes the branching of the ethylbutyl chain and the pyridine ring’s position . The InChIKey LPJLVIFWRWMWNN-UHFFFAOYSA-N provides a unique identifier for computational and database searches .
Table 1: Key Identifiers of (2-Ethylbutyl)[2-(Pyridin-2-YL)ethyl]amine
| Property | Value | Source |
|---|---|---|
| CAS Number | 1019542-13-2 | |
| Molecular Formula | C₁₃H₂₂N₂ | |
| Molecular Weight | 206.33 g/mol | |
| IUPAC Name | 2-ethyl-N-(2-(pyridin-2-yl)ethyl)butan-1-amine | |
| SMILES | CCC(CC)CNCCC1=CC=CC=N1 |
Synthesis and Manufacturing Processes
Nucleophilic Substitution Reaction
The primary synthesis route involves reacting 2-(pyridin-2-yl)ethylamine with 2-ethylbutyl halides (e.g., bromide or chloride) under basic conditions. Sodium hydroxide or potassium carbonate deprotonates the amine, enabling nucleophilic attack on the alkyl halide. Solvents like dichloromethane or toluene facilitate the reaction, which typically proceeds at reflux temperatures.
Purification and Yield Optimization
Post-synthesis, column chromatography or distillation isolates the product, achieving a purity of ≥97% . Yield optimization focuses on controlling stoichiometry, reaction time, and temperature.
Physicochemical Properties
Thermal and Solubility Characteristics
While explicit melting/boiling points are unreported, the compound’s aliphatic chain suggests moderate hydrophobicity, with predicted solubility in organic solvents like ethanol and dichloromethane. The pyridine ring enhances polarity, enabling limited aqueous solubility under acidic conditions .
Spectroscopic Data
-
¹H NMR: Signals for pyridine protons (δ 8.5–7.2 ppm), ethylbutyl methyl/methylene groups (δ 1.4–0.8 ppm), and amine protons (δ 2.6–2.8 ppm) .
| Compound | Molecular Formula | Key Feature |
|---|---|---|
| (2-Ethylbutyl)[2-(Pyridin-2-YL)ethyl]amine | C₁₃H₂₂N₂ | Pyridin-2-yl group, tertiary amine |
| (2-Ethylbutyl)[1-(Pyridin-3-YL)ethyl]amine | C₁₃H₂₂N₂ | Pyridin-3-yl isomer |
| 2-(Thiophen-2-yl)ethylamine | C₆H₉NS | Thiophene ring |
Current Research and Future Directions
Interaction Studies
Preliminary studies suggest interactions with G-protein-coupled receptors (GPCRs) and ion channels, though detailed mechanistic data remain sparse. Computational docking studies could elucidate binding modes to targets like serotonin receptors.
Synthetic Modifications
Functionalizing the ethylbutyl chain or pyridine ring may enhance bioactivity. For instance, introducing hydroxyl groups could improve water solubility for drug formulations.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume